molecular formula C10H9NO B1641706 3-Formyl-2,5-dimethylbenzonitrile

3-Formyl-2,5-dimethylbenzonitrile

Cat. No.: B1641706
M. Wt: 159.18 g/mol
InChI Key: SQEULRFFZKWQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formyl-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C10H9NO. It is a derivative of benzonitrile, featuring a formyl group and two methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2,5-dimethylbenzonitrile can be achieved through several methods. One common approach involves the formylation of 2,5-dimethylbenzonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2,5-dimethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed

    Oxidation: 2,5-Dimethyl-3-carboxybenzonitrile.

    Reduction: 2,5-Dimethyl-3-hydroxymethylbenzonitrile.

    Substitution: Amides, esters, and other derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formyl-2,5-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It may serve as a precursor for the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Formyl-2,5-dimethylbenzonitrile depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the formyl group is converted to a hydroxymethyl group through the transfer of hydrogen atoms from the reducing agent. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-Formylbenzonitrile: Lacks the methyl groups, which can influence its reactivity and physical properties.

    2,5-Dimethylbenzaldehyde: Lacks the nitrile group, affecting its chemical behavior and applications.

Uniqueness

3-Formyl-2,5-dimethylbenzonitrile is unique due to the presence of both the formyl and nitrile groups, along with the two methyl groups. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-formyl-2,5-dimethylbenzonitrile

InChI

InChI=1S/C10H9NO/c1-7-3-9(5-11)8(2)10(4-7)6-12/h3-4,6H,1-2H3

InChI Key

SQEULRFFZKWQQG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C#N)C)C=O

Canonical SMILES

CC1=CC(=C(C(=C1)C#N)C)C=O

Origin of Product

United States

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